1-Ethynylsulfanylbutane
Description
Structure
3D Structure
Properties
CAS No. |
41863-13-2 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
IUPAC Name |
1-ethynylsulfanylbutane |
InChI |
InChI=1S/C6H10S/c1-3-5-6-7-4-2/h2H,3,5-6H2,1H3 |
InChI Key |
XGAIWLQDWBVMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC#C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethynylsulfanylbutane Analogues and Derivatives
Classical Approaches to Alkynyl Thioether Synthesis
Traditional methods for constructing the C(sp)-S bond in alkynyl thioethers often rely on well-established, fundamental reaction types such as elimination and nucleophilic substitution.
Dehydrohalogenation Strategies
The synthesis of alkynes through double dehydrohalogenation is a classic and effective method. youtube.comyoutube.com This strategy involves the elimination of two molecules of hydrogen halide from a dihaloalkane to form a triple bond. The process typically requires a strong base to facilitate the two successive E2 elimination reactions. youtube.comlibretexts.org
The starting materials for this process can be either vicinal dihalides, where the halogens are on adjacent carbons, or geminal dihalides, where both halogens are attached to the same carbon. youtube.comyoutube.com To synthesize terminal alkynes, the dihalide precursor must have the halogens positioned on the terminal or penultimate carbons of the chain. youtube.com
A very strong base, such as sodium amide (NaNH₂), is often used in excess. youtube.comyoutube.com Two equivalents of the base are required to perform the double elimination, and if a terminal alkyne is formed, a third equivalent of the base will deprotonate it to form an acetylide anion. youtube.com An aqueous workup step is then necessary to reprotonate the terminal alkyne. youtube.comyoutube.com
Table 1: Bases Used in Dehydrohalogenation Reactions
| Base | Formula | Strength | Notes |
|---|---|---|---|
| Sodium Amide | NaNH₂ | Very Strong | Commonly used in excess for double elimination to form alkynes. youtube.comyoutube.com |
| Potassium Hydroxide | KOH | Strong | Can be used, but may require high temperatures. |
While this method is robust for creating the alkyne functionality, its application to directly synthesize 1-Ethynylsulfanylbutane analogues would typically involve starting with a dihaloalkane that already contains the butylthio moiety.
Reactions via Thiolate Nucleophiles and Alkyl Halides
The formation of thioethers through the reaction of a thiolate nucleophile with an alkyl halide is a fundamental and widely used transformation analogous to the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves deprotonating a thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. masterorganicchemistry.compearson.com
Thiols are generally more acidic than their alcohol counterparts, meaning their conjugate bases, thiolates, are weaker bases than alkoxides. masterorganicchemistry.comchemistrysteps.com This reduced basicity is advantageous as it minimizes the competing E2 elimination reaction, which can be a significant side reaction when using strongly basic alkoxides with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com Consequently, thiolates are excellent nucleophiles for SN2 reactions. masterorganicchemistry.comchemistrysteps.com
To synthesize an alkynyl thioether like this compound, this method could be approached in two primary ways:
Reacting an acetylide with an electrophilic sulfur reagent.
Reacting a thiolate (e.g., butane-1-thiolate) with an electrophilic alkyne, such as a haloalkyne.
This method is a cornerstone of thioether synthesis due to its reliability and the ready availability of starting materials. organic-chemistry.org
Catalytic Protocols for C(sp)-S Bond Formation
Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions, which offer milder conditions, greater functional group tolerance, and higher efficiency compared to classical methods. nih.govnih.gov
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-sulfur bonds. nih.gov These reactions, often referred to as Ullmann-type couplings, have been significantly improved by the development of ligands that allow the reactions to proceed under milder conditions. nih.gov For the synthesis of alkynyl thioethers, a common approach is the coupling of a terminal alkyne with a thiol or a related sulfur-containing compound.
Copper(I) salts, such as copper(I) iodide (CuI), are frequently used as catalysts. uu.nlsemanticscholar.org The reaction can often be performed without the need for expensive or air-sensitive ligands, making it a practical and cost-effective method. uu.nlsemanticscholar.org These copper-catalyzed systems demonstrate broad applicability, tolerating a range of functional groups on both the alkyne and the thiol partner. uu.nl The formation of the C(sp)-S bond is a key step in creating molecules with potential biological, pharmaceutical, or material science applications. uu.nl
Table 2: Representative Copper-Catalyzed C-S Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| CuI | N,N-dimethylglycine | K₂CO₃ | DMF | 100 | semanticscholar.org |
| CuI | Amino Acids | K₃PO₄ | Dioxane | 110 | semanticscholar.org |
| [Cu(phen)(PPh₃)₂]NO₃ | Phenanthroline/PPh₃ | Cs₂CO₃ | Toluene | 80 | semanticscholar.org |
Retro-Favorskii Reactions for Terminal Alkynes
The retro-Favorskii reaction is an effective method for the synthesis of terminal alkynes. nih.govresearchgate.net This reaction involves the base-mediated fragmentation of a propargyl alcohol. wikipedia.org It is particularly useful as a deprotection strategy; an alkyne can be protected by reacting it with acetone in a Favorskii reaction to form a 2-hydroxyprop-2-yl-alkyne. wikipedia.org This protecting group can then be removed under basic conditions, such as heating with potassium hydroxide, to regenerate the terminal alkyne via the retro-Favorskii mechanism. wikipedia.org
Recently, this methodology has been applied to the synthesis of terminal alkynes containing sulfur and selenium. nih.govresearchgate.net Researchers have developed protocols where chalcogen-containing alkynyl carbinols undergo a retro-Favorskii reaction to yield the desired terminal chalcogen alkynes. researchgate.net For instance, a hydroxypropargyl sulfide (B99878) can be treated with a base like potassium hydroxide in hexanes to deprotect the alkyne and furnish the terminal alkynyl sulfide. researchgate.net This approach provides a selective route to these valuable synthetic intermediates. nih.gov While the resulting terminal chalcogen alkynes can be sensitive, they are stable for extended periods when stored as a solution in a non-polar solvent like hexanes. nih.govresearchgate.net
Other Metal-Catalyzed Thiomethylation/Thiolation Approaches
Beyond copper, other transition metals are effective catalysts for the formation of C-S bonds with alkynes. nih.gov Various catalytic systems, including those based on palladium, nickel, and rhodium, have been developed for the addition of thiols (thiolation) or disulfides to alkynes. organic-chemistry.orgnih.govnih.gov These methods are often atom-efficient and can proceed with high selectivity under mild conditions. nih.govnih.gov
Palladium Catalysis: Palladium complexes are known to catalyze the coupling of thiols with aryl or vinyl halides. uu.nl Palladium catalysis is also effective in the arylmethylation of internal alkynes, demonstrating its utility in multi-component reactions that form C-C and C-S bonds. chemrxiv.org
Nickel Catalysis: Nickel-based catalysts can provide Z-configured vinyl chalcogenides from the addition of cyclic dichalcogenides to terminal alkynes. nih.gov Nickel is also used in C-S reductive cross-coupling reactions between alkyl halides and arylthiosilanes. organic-chemistry.org
Rhodium Catalysis: Rhodium catalysts have been employed in the hydrothiolation of dienes, where the regioselectivity can be controlled by the choice of counterion. organic-chemistry.org
The choice of metal and ligands is crucial as it allows for the selective formation of various products, including vinyl sulfides and bis(thio)-substituted dienes, while tolerating a wide array of functional groups. nih.govnih.gov
Novel Synthetic Routes to Thioalkynes
The synthesis of thioalkynes, such as this compound, has evolved significantly from classical methods, which often relied on harsh conditions like dehydrohalogenation. researchgate.netrsc.org Modern organic synthesis has seen a shift towards more efficient, milder, and versatile methodologies. researchgate.net Recent advancements are largely centered on transition-metal-catalyzed reactions, the use of hypervalent iodine reagents, and umpolung strategies that reverse the traditional reactivity of the synthetic partners involved. researchgate.netrsc.org These novel routes offer broader substrate scope and functional group tolerance, facilitating the construction of complex sulfur-containing molecules. researchgate.net
Key modern approaches include C(sp)-S cross-coupling reactions, the direct thiolation of terminal alkynes, and S-alkynylation of sulfur nucleophiles. researchgate.net Transition-metal catalysis, particularly with copper, has been instrumental in developing many of these new protocols. organic-chemistry.orgrsc.org
Copper-Catalyzed C(sp)-S Coupling
Copper-catalyzed cross-coupling reactions have emerged as a mild and rapid method for forming the C(sp)-S bond, a key linkage in this compound and its analogues. These reactions provide a direct and efficient pathway to a wide range of alkynyl sulfides.
One prominent method involves the selective cross-coupling of thiols with bromoalkynes. organic-chemistry.org This approach is notable for its mild conditions and rapid reaction times. Another significant advancement is the use of thiosulfonates as an odorless and convenient sulfur source for the copper-catalyzed thiolation of terminal alkynes. organic-chemistry.org This method avoids the use of malodorous thiols, which is a considerable practical advantage in a laboratory setting. organic-chemistry.org
| Method | Catalyst / Reagent | Substrates | Key Features |
| C(sp)-S Cross-Coupling | Copper Catalyst | Thiols, Bromoalkynes | Mild, rapid, and selective formation of C-S bond. |
| Thiolation of Alkynes | Copper Catalyst | Terminal Alkynes, Thiosulfonates | Odorless sulfur source, convenient access to alkynyl sulfides. |
Alkynylation of Thiols Using Hypervalent Iodine Reagents
A powerful and general method for the S-alkynylation of various sulfur nucleophiles employs ethynyl (B1212043) benziodoxolone (EBX) hypervalent iodine reagents. organic-chemistry.org These reagents act as efficient electrophilic acetylene sources, transferring the ethynyl group to a broad range of thiols. The reaction is characterized by its wide scope, successfully accommodating sulfur nucleophiles like thioglycosides and thioacids to produce the corresponding thioalkynes. organic-chemistry.org This methodology represents a practical and versatile route for the synthesis of functionally diverse thioalkynes under mild conditions. organic-chemistry.org
Electrophilic Alkynylthiolation
Representing an umpolung or reverse-polarity strategy, electrophilic alkynylthiolation involves the reaction of a nucleophile with an electrophilic sulfur-alkyne species. researchgate.net A notable example of this approach is the use of N-alkynylthio phthalimides. organic-chemistry.org These compounds can be prepared from commercially available phthalimide and silver acetylides and serve as effective reagents for transferring an alkynylthio group to various carbon-based nucleophiles. organic-chemistry.org This method allows for the formation of diverse alkynyl thioethers by reacting with β-ketoesters, aryl boronic acids, or Grignard reagents under mild conditions. organic-chemistry.org
| Reagent Type | Example Reagent | Reacts With (Nucleophile) | Product |
| Hypervalent Iodine Reagent | Ethynyl Benziodoxolone (EBX) | Thiols, Thioglycosides, Thioacids | Alkynyl Sulfides |
| Electrophilic Thiolating Agent | N-Alkynylthio Phthalimide | β-ketoesters, Aryl Boronic Acids, Grignard Reagents | Alkynyl Thioethers |
These novel synthetic strategies highlight the trend in modern organic chemistry toward developing catalytic and highly efficient reactions. By expanding the range of accessible starting materials and improving functional group compatibility, these methods have significantly broadened the chemical space available for synthesizing this compound analogues and other valuable thioalkyne compounds. researchgate.net
Advanced Reactivity and Mechanistic Investigations of 1 Ethynylsulfanylbutane
Gold-Catalyzed Transformations and Activation Pathways
Gold catalysts, known for their strong affinity for alkynes (π-acid catalysis), have been instrumental in unlocking novel reaction pathways for 1-ethynylsulfanylbutane and related alkynyl thioethers. These transformations are characterized by unique activation modes that differ significantly from those of other heteroatom-substituted alkynes, leading to complementary and synthetically valuable outcomes.
Annulations and Cycloadditions (e.g., Oxazole (B20620) Formation)
A significant application of gold catalysis with alkynyl thioethers like this compound is in the regioselective and convergent synthesis of densely functionalized oxazoles. Current time information in Bangalore, IN.organicreactions.org In a key study, the gold-catalyzed reaction of an alkynyl thioether with an aminide served as a powerful method for constructing the oxazole ring system. Current time information in Bangalore, IN. This intermolecular group-transfer reaction provides access to 5-methylthio-oxazoles, a regiochemical outcome that is opposite to what would be predicted if the sulfur atom were acting as a typical π-donor substituent. Current time information in Bangalore, IN.
The reaction proceeds efficiently under thermal conditions in the presence of a gold(I) catalyst, with dichloro(pyridine-2-carboxylato)gold being identified as a superior catalyst over other metal salts or cationic gold complexes. Current time information in Bangalore, IN. The reaction demonstrates broad functional group tolerance, allowing for the synthesis of a diverse range of substituted oxazoles.
Table 1: Gold-Catalyzed Oxazole Formation from Alkynyl Thioethers
| Entry | Alkynyl Thioether | Aminide Partner | Catalyst | Product (Major Regioisomer) |
|---|---|---|---|---|
| 1 | This compound | Acyl-substituted aminide | Dichloro(pyridine-2-carboxylato)gold | 2-Substituted-4-butyl-5-(butylsulfanyl)oxazole |
| 2 | Phenyl(ethynyl)sulfane | Acyl-substituted aminide | Dichloro(pyridine-2-carboxylato)gold | 2-Substituted-4-phenyl-5-(phenylsulfanyl)oxazole |
This table is a representative summary based on the findings reported in the literature. Current time information in Bangalore, IN.
This transformation highlights the potential of alkynyl thioethers to participate in reactivity previously dominated by more electron-rich ynamides, but with a crucial switch in regioselectivity that enhances the synthetic toolkit for heterocycle formation. Current time information in Bangalore, IN.organicreactions.org Mechanistic studies involving the use of different N-oxide precursors have further illuminated the complex pathways governing the formation of oxazoles from gold α-oxocarbene intermediates. wikipedia.org
Mechanistic Insights into Sulfur's Role in Regioselectivity
The regiochemical outcome of the gold-catalyzed annulation to form oxazoles is a direct consequence of the unique electronic influence of the sulfur atom. Current time information in Bangalore, IN. Unlike the nitrogen atom in ynamides, which acts as a strong π-donor, the sulfur in alkynyl thioethers does not operate in an analogous fashion. Current time information in Bangalore, IN.organicreactions.org Instead of a simple donor effect, the regioselectivity is governed by a more complex interplay of electronic and steric factors.
Key mechanistic insights suggest that sulfur-gold coordination plays a critical role in the activation of the alkyne. Current time information in Bangalore, IN. This interaction may stabilize the π-activated complex. Furthermore, hyperconjugative interactions between the C-Au σ-bond and the C-S σ-orbital (σC-Au to σC-S) have been proposed to contribute to the stability of the key intermediate. Current time information in Bangalore, IN. This model explains the observed preference for the formation of the 5-thio-substituted oxazole isomer. The sulfur substituent's position relative to the incoming nucleophile in the transition state also introduces steric repulsions that influence the reaction's regioselectivity. Current time information in Bangalore, IN.
Proposed Thioketene Intermediates
In some reactions involving alkynyl thioethers, the formation of a ketenethionium ion, which can be considered a resonance form of a thioketene, has been invoked as a key intermediate. However, in the context of the gold-catalyzed oxazole formation, experimental evidence suggests that this pathway is not dominant. Current time information in Bangalore, IN. When the reaction was attempted under Brønsted acid catalysis, which is known to favor the formation of ketenethionium intermediates, a different regioisomer of the oxazole was formed, indicating a divergent mechanistic pathway. Current time information in Bangalore, IN. This finding underscores that the gold catalyst steers the reaction through a distinct mechanism where the sulfur atom's role is more nuanced than simply facilitating the formation of a thioketene-like species. Current time information in Bangalore, IN.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, involving the addition of an H-X moiety across the carbon-carbon triple bond, represent a fundamental transformation for alkynes. For this compound, these reactions provide a direct route to functionalized vinyl sulfides, which are valuable building blocks in organic synthesis.
Regio- and Stereospecific Thiol-Yne Reactions
The addition of thiols to alkynes, known as the thiol-yne reaction, is a cornerstone of click chemistry. In the case of thioalkynes like this compound, this reaction can proceed with high regio- and stereospecificity, particularly when facilitated by an organic base. princeton.eduorganic-chemistry.orgrsc.org This hydrothiolation of electron-rich thioalkynes affords trans addition products with the incoming thiol adding to the β-carbon (the carbon atom not attached to the sulfur). princeton.eduorganic-chemistry.org
The reaction is remarkably efficient, often proceeding rapidly at room temperature and open to the atmosphere. princeton.edursc.org The use of an organic base, such as triethylamine (B128534) or DABCO, is crucial for achieving high yields. princeton.edu The proposed mechanism suggests that the dual nature of the sulfur atom, capable of both donating and withdrawing electron density, is pivotal in controlling the regio- and stereoselectivity of the thiol addition. princeton.eduorganic-chemistry.org This method is compatible with a wide range of thiols and thioalkynes, showcasing its broad applicability. organic-chemistry.orgrsc.org Other studies on thiol-yne reactions have explored photocatalytic systems and radical-mediated pathways, which offer alternative strategies for the construction of C-S bonds with high selectivity. organic-chemistry.orgresearchgate.net
Table 2: Base-Facilitated Thiol-Yne Reaction of Thioalkynes
| Entry | Thioalkyne | Thiol | Base | Product Stereochemistry | Yield |
|---|---|---|---|---|---|
| 1 | This compound | 4-Thiocresol | Triethylamine | trans-1-(Butylsulfanyl)-2-(p-tolylthio)ethene | High |
| 2 | Phenyl(ethynyl)sulfane | Thiophenol | DABCO | trans-1,2-Bis(phenylthio)ethene | High |
This table is a representative summary based on the findings reported in the literature. princeton.eduorganic-chemistry.org
Hydrozirconation-Iodination Processes
Hydrozirconation, typically employing Schwartz's reagent (Cp₂ZrHCl), is a powerful method for the hydrometalation of alkynes. wikipedia.org This reaction proceeds via a syn-addition of the Zr-H bond across the triple bond, forming a vinylzirconium intermediate. wikipedia.org For terminal alkynes such as this compound, the hydrozirconation is expected to be highly regioselective, with the zirconium moiety adding to the terminal carbon atom. This is due to both steric and electronic factors.
The resulting vinylzirconium species is a versatile intermediate that can be trapped by various electrophiles. researchgate.net Quenching the reaction with iodine (I₂) leads to a stereospecific iodination, yielding the corresponding vinyl iodide with retention of configuration. This hydrozirconation-iodination sequence on this compound would therefore be expected to produce (E)-1-(butylsulfanyl)-2-iodoethene. This process provides a reliable method for the synthesis of stereodefined functionalized vinyl sulfides. researchgate.net The reaction is generally high-yielding and tolerant of various functional groups. organic-chemistry.org
Hydrothiolation with Organic Base Facilitation
The addition of a thiol (hydrothiolation) across the carbon-carbon triple bond of an alkyne is a fundamental transformation for the synthesis of vinyl sulfides. While this reaction can be promoted by radicals, acids, or transition metals, the use of an organic base provides a metal-free pathway. scispace.com The hydrothiolation of alkynes can proceed via two main mechanistic pathways: activation of the alkyne or activation of the thiol. scispace.com In the context of base-facilitated hydrothiolation, the primary step involves the deprotonation of the thiol by the organic base to form a more nucleophilic thiolate anion.
This thiolate then attacks the electron-deficient alkyne. For this compound, the sulfur atom attached to the alkyne influences the electron density of the triple bond, making it susceptible to nucleophilic attack. The reaction is typically regioselective, following an anti-Markovnikov addition pattern, where the nucleophilic thiol adds to the terminal carbon of the alkyne. The stereoselectivity often favors the Z-isomer, resulting from an anti-addition of the thiol across the triple bond. nih.gov
A plausible mechanism involves the following steps:
Thiolate Formation: An organic base (e.g., a tertiary amine or carbonate) deprotonates the added thiol (R'-SH) to generate a thiolate anion (R'-S⁻).
Nucleophilic Attack: The thiolate anion attacks the terminal carbon of this compound.
Protonation: The resulting vinyl anion is protonated by the conjugate acid of the organic base or a proton source in the reaction mixture, yielding the vinyl sulfide (B99878) product. nih.gov
The efficiency and selectivity of the reaction can be influenced by factors such as the nature of the base, the solvent, and the reaction temperature. researchgate.net
Cyclization and Annulation Chemistry
The unique electronic properties of the alkynyl thioether moiety in this compound make it a valuable participant in a variety of cyclization and annulation reactions to construct complex cyclic frameworks.
The construction of small and common ring systems is a cornerstone of organic synthesis. rsc.orgrsc.orgvanderbilt.edunih.gov this compound can, in principle, serve as a precursor for various ring sizes through different synthetic strategies.
Three-Membered Rings: The synthesis of three-membered rings like thiiranes or cyclopropanes from alkynes is well-established. wiley.comvanderbilt.edu For instance, the reaction of an alkynyl thioether with a carbene or nitrene source could potentially lead to the formation of a cyclopropene (B1174273) or an azirine derivative, respectively.
Four-Membered Rings: Four-membered heterocycles such as thietanes can be synthesized via intramolecular cyclization or cycloaddition reactions. semanticscholar.orgvanderbilt.edu A potential pathway involving this compound could be a [2+2] cycloaddition with a suitable ketene (B1206846) or alkene, although this often requires photochemical activation. vanderbilt.edu
Five-Membered Rings: Five-membered rings are commonly formed through intramolecular cyclizations or 1,3-dipolar cycloadditions. vanderbilt.edufrontiersin.org If this compound is incorporated into a molecule with a suitable tethered functional group, an intramolecular nucleophilic attack on the alkyne could lead to a five-membered ring. For example, a tethered nucleophile could attack the alkyne in a 5-endo-dig or 5-exo-dig manner, with the regioselectivity depending on the specific reaction conditions and substrate. nih.gov
Six-Membered Rings: Six-membered rings are often synthesized via cycloaddition reactions, such as the Diels-Alder reaction, or through annulation strategies. nih.govvanderbilt.edu this compound, with its activated triple bond, can act as a dienophile in Diels-Alder reactions with suitable dienes to furnish six-membered rings containing the butylthio group. vanderbilt.edu
A powerful application of alkynyl thioethers is their reaction with arynes to produce substituted benzo[b]thiophenes in a single step. researchgate.netrsc.orgelsevierpure.com This intermolecular reaction provides a convergent and efficient route to this important heterocyclic scaffold. The reaction between an aryne precursor, such as an o-silylaryl triflate, and an alkynyl sulfide like this compound is typically initiated by a fluoride (B91410) source (e.g., CsF) in a suitable solvent like acetonitrile. researchgate.net
The proposed mechanism involves the initial generation of the aryne, followed by the nucleophilic addition of the sulfur atom of the alkynyl thioether to one of the carbons of the aryne triple bond. This generates a zwitterionic intermediate. Subsequent intramolecular cyclization, where the anionic carbon of the former aryne attacks the internal carbon of the alkyne, forms the five-membered thiophene (B33073) ring. A final protonation or rearrangement step leads to the aromatic benzo[b]thiophene product. researchgate.net This method exhibits good functional group tolerance. rsc.org
| Aryne Precursor | Alkynyl Sulfide | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | This compound | CsF, CH3CN, 80 °C | 3-Butylbenzo[b]thiophene | High | researchgate.net, rsc.org |
| 2-(Trimethylsilyl)-4-chlorophenyl trifluoromethanesulfonate | 1-(Prop-1-yn-1-yl)sulfanylbenzene | CsF, CH3CN, 80 °C | 5-Chloro-3-phenylbenzo[b]thiophene | 85% | researchgate.net |
| Methyl 2-(trimethylsilyl)-3-trifluoromethanesulfonyloxybenzoate | 1-Ethynylsulfanyl-4-methylbenzene | CsF, CH3CN, 80 °C | Methyl 3-(p-tolyl)benzo[b]thiophene-4-carboxylate | 79% | researchgate.net |
2H-Chromenes are significant oxygen-containing heterocycles found in many natural products and biologically active molecules. rsc.orgmsu.edu Their synthesis often involves the cyclization of precursors containing a phenol (B47542) and a three-carbon unit. While the direct synthesis of a sulfur analog (a 2H-thiochromene) from this compound and a phenol under Brønsted acid catalysis is not explicitly detailed in the provided search results, a plausible pathway can be proposed based on known reactivity.
Brønsted acids can activate alkynes towards nucleophilic attack. clockss.org In a hypothetical reaction, a Brønsted acid could protonate the terminal carbon of this compound, generating a highly electrophilic vinyl cation intermediate. A phenol could then act as a nucleophile, attacking this intermediate. The subsequent reaction cascade would likely involve an intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction) to close the six-membered ring, followed by deprotonation to yield the aromatic thiochromene ring system. The regioselectivity of the initial attack and the subsequent cyclization would be key to forming the desired product. Such annulations are analogous to the synthesis of 2H-chromenes from propargyl aryl ethers. msu.eduorganic-chemistry.orgnih.gov
Metal-Mediated Ligand Transformations with Alkynyl Thioethers
The interaction of alkynyl thioethers with transition metal complexes opens up a rich area of reactivity, leading to novel organometallic species and catalytic cycles.
Palladium complexes are known to react with alkynes, leading to insertion products that are valuable intermediates in organic synthesis. acs.org The reaction of palladated oligophenylene thioethers with alkynes results in the insertion of the alkyne molecule into a carbon-palladium bond. acs.org
Specifically, a palladacycle containing a C-Pd bond can react with an alkyne like this compound. This reaction would likely proceed via coordination of the alkyne to the palladium center, followed by migratory insertion of the alkyne into the Pd-C bond. This insertion would expand the palladacycle, incorporating the two carbons of the alkyne's triple bond into the ring. For an unsymmetrical alkyne like this compound, the regioselectivity of the insertion would be a critical factor, likely influenced by both steric and electronic effects of the butylthio group. acs.org The resulting larger palladacycle could then potentially undergo further reactions, such as reductive elimination, to yield new organic products. acs.org
Exploration of Other Chemical Transformations
The direct introduction of a cyano group onto an alkyne framework, known as cyanation, and the concurrent introduction of a cyano group and another functional group, termed cyanofunctionalization, are powerful synthetic strategies. nih.gov For electron-rich alkynes, such as thioalkynes like this compound, these reactions can lead to the formation of highly valuable, functionalized molecules. nih.gov
A significant transformation in this category is the formal acylcyanation of thioalkynes. This reaction typically proceeds with high regio- and stereoselectivity, yielding fully-substituted acrylonitriles. nih.gov The process involves the addition of a cyanide source and an acyl group across the carbon-carbon triple bond.
A plausible mechanism for such transformations often involves the activation of the alkyne by a catalyst, followed by the sequential or concerted addition of the cyano and acyl moieties. The regioselectivity is influenced by the electronic properties of the thioether group, which can direct the incoming groups to specific positions on the former triple bond. nih.gov
General Scheme for the Acylcyanation of a Thioalkyne:
The following table provides a hypothetical representation of the substrates and potential products for the cyanofunctionalization of thioalkynes, based on the general reaction patterns described in the literature.
| Thioalkyne Substrate | Cyanation Reagent | Acyl Source | Potential Product | Stereochemistry |
| This compound | Trimethylsilyl cyanide | Acetyl chloride | (Z)-3-(Butylsulfanyl)-2-cyano-2-penten-2-one | Z-isomer |
| Phenylthio(phenyl)acetylene | Potassium cyanide | Benzoyl chloride | (Z)-2-Cyano-1,3-diphenyl-3-(phenylthio)prop-2-en-1-one | Z-isomer |
| (4-Methylphenyl)sulfanyl(trimethylsilyl)acetylene | Copper(I) cyanide | p-Toluoyl chloride | (Z)-2-Cyano-3-((4-methylphenyl)sulfanyl)-1-(p-tolyl)-3-(trimethylsilyl)prop-2-en-1-one | Z-isomer |
This table is a generalized representation based on established reactivity patterns of thioalkynes and does not reflect experimentally verified results for this compound.
The development of efficient and selective methods for the direct cyanation and cyanofunctionalization of thioalkynes, including this compound, remains an active area of research with significant potential for the synthesis of novel sulfur-containing organic compounds. nih.gov
Advanced Spectroscopic Investigations for Structural and Mechanistic Elucidation of 1 Ethynylsulfanylbutane Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules and for studying dynamic processes such as conformational changes. For 1-ethynylsulfanylbutane, both ¹H and ¹³C NMR would provide crucial information for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the butyl group and the acetylenic proton. The chemical shifts are influenced by the electronegativity of the sulfur atom and the anisotropy of the carbon-carbon triple bond.
The acetylenic proton (H-C≡) is anticipated to appear in a region characteristic of terminal alkynes, though slightly shifted due to the adjacent sulfur atom. Protons attached to sp-hybridized carbons typically resonate between δ 1.7 and 3.1 ppm. libretexts.org
The methylene group attached to the sulfur atom (-S-CH₂-) would be deshielded by the electronegative sulfur and is expected to resonate at a lower field compared to a standard alkane methylene group.
The other methylene groups of the butyl chain would show a complex splitting pattern due to spin-spin coupling with neighboring protons.
The terminal methyl group (-CH₃) of the butyl chain would appear at the highest field, as it is the most shielded.
Dynamic NMR studies could be employed to investigate the rotational dynamics around the C-S bonds. By varying the temperature, it might be possible to observe changes in the NMR spectrum that correspond to the freezing out of different conformers.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and electronic environment of the carbon atoms in this compound.
The sp-hybridized carbons of the ethynyl (B1212043) group are expected to appear in the range of δ 65-90 ppm.
The carbon of the methylene group attached to the sulfur atom (-S-CH₂-) would be deshielded.
The remaining carbons of the butyl group would have characteristic chemical shifts.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on known values for similar functional groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-C≡ | 2.0 - 3.0 | - |
| ≡C-S | - | 70 - 85 |
| H-C≡ | - | 75 - 90 |
| -S-CH₂- | 2.5 - 3.0 | 30 - 40 |
| -CH₂-CH₂-S- | 1.5 - 1.8 | 30 - 35 |
| -CH₂-CH₃ | 1.3 - 1.6 | 20 - 25 |
| -CH₃ | 0.8 - 1.0 | 13 - 15 |
Predicted NMR data for this compound
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and can also provide insights into its conformational isomers.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.
A sharp, weak to medium intensity band for the C≡C stretching vibration is expected in the range of 2100-2260 cm⁻¹. libretexts.org
The ≡C-H stretching vibration of the terminal alkyne should appear as a sharp, strong band around 3300 cm⁻¹. libretexts.org
The C-H stretching vibrations of the butyl group would be observed in the 2850-2960 cm⁻¹ region.
A C-S stretching vibration is expected, which typically appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, being a non-polar bond, is expected to show a strong signal in the Raman spectrum, which can be very useful for its identification.
Conformational analysis can be performed by studying the vibrational spectra at different temperatures. Different conformers of the butyl chain may give rise to distinct vibrational bands, and their relative intensities could change with temperature.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |
| ≡C-H | Stretching | ~3300 (sharp, strong) | Weak |
| C≡C | Stretching | 2100-2260 (sharp, weak-medium) | Strong |
| C-H (sp³) | Stretching | 2850-2960 (strong) | Medium |
| C-S | Stretching | 600-800 | Medium |
Predicted Vibrational Frequencies for this compound
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular weight: 114.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 114.
The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for thioethers include cleavage of the C-S bond and rearrangements. miamioh.edu
α-cleavage: Loss of an ethyl or propyl radical from the butyl group.
Cleavage of the C-S bond: This could lead to fragments corresponding to the butyl cation (m/z 57) or the ethynylthio radical.
Rearrangement reactions: Hydrogen rearrangements followed by fragmentation are also possible.
Mass spectrometry can be coupled with gas chromatography (GC-MS) to separate and identify this compound from complex reaction mixtures, making it an excellent tool for reaction monitoring.
| Fragment Ion | Predicted m/z | Possible Identity |
| [C₆H₁₀S]⁺ | 114 | Molecular Ion (M⁺) |
| [C₄H₉]⁺ | 57 | Butyl cation |
| [C₂HS]⁺ | 45 | Ethynylthio cation |
Predicted Mass Spectrometry Fragments for this compound
X-ray Diffraction Studies of Crystalline Derivatives or Complexes
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Since this compound is likely a liquid at room temperature, X-ray diffraction studies would require the formation of a suitable crystalline derivative or a metal complex.
Organometallic Chemistry and Catalysis Involving 1 Ethynylsulfanylbutane
Synthesis and Characterization of Organometallic Complexes with Alkynyl Thioethers
Alkynyl thioethers, including 1-Ethynylsulfanylbutane, function as ligands in the synthesis of various organometallic complexes. numberanalytics.com The carbon-carbon triple bond allows them to act as σ-donors and π-acceptors, enabling the formation of stable complexes with a range of transition metals. numberanalytics.com The synthesis of these complexes often involves the reaction of a metal precursor with the alkynyl thioether. For instance, a ruthenium complex can be prepared by reacting a ruthenium chloride precursor with an alkynyl ligand in the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS). utc.edu
The characterization of these organometallic complexes is crucial for understanding their structure and properties. libretexts.org A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the complex, confirming the successful coordination of the alkynyl thioether ligand. libretexts.org For complexes containing phosphorus ligands, 31P NMR is a powerful tool for structural elucidation. utc.edulibretexts.org
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the characteristic stretching frequency of the C≡C triple bond in the alkynyl thioether ligand. Upon coordination to a metal center, the frequency of this bond may shift, providing evidence of the metal-ligand interaction. libretexts.org
These characterization methods are essential for confirming the identity, purity, and stereochemistry of the synthesized complexes, which is fundamental to understanding their subsequent reactivity. libretexts.orgutc.eduresearchgate.netnih.gov
Metal-Catalyzed Reactions with this compound as a Substrate
This compound is a versatile substrate in a variety of metal-catalyzed reactions, offering pathways to complex organic molecules. researchgate.net The presence of the sulfur atom enhances the reactivity and can control the selectivity of these transformations. researchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. nih.gov While specific studies focusing exclusively on this compound are not extensively detailed, the well-established reactivity of alkynyl compounds in palladium-catalyzed cross-coupling reactions suggests its utility. Reactions such as the Sonogashira, Suzuki, Stille, and Heck couplings are powerful methods for C-C bond formation. sigmaaldrich.commdpi.com
In a typical Sonogashira coupling, an alkynyl thioether like this compound would react with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The choice of ligand for the palladium center is critical for achieving high efficiency and selectivity. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Typical Electrophile | Catalyst System | Base | Outcome |
| Sonogashira | Aryl/Vinyl Halide | Pd(PPh₃)₄, CuI | Amine (e.g., Et₃N) | C(sp)-C(sp²) bond formation |
| Suzuki | Aryl/Vinyl Halide | Pd(OAc)₂, Ligand | Carbonate or Phosphate | C(sp²)-C(sp²) bond formation |
| Heck | Aryl/Vinyl Halide | Pd(OAc)₂, Ligand | Amine or Carbonate | Alkenylation of the halide |
These processes demonstrate the potential of this compound to act as a building block in the synthesis of more complex sulfur-containing organic structures. nih.govmdpi.com
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating the triple bond of alkynes, including alkynyl thioethers like this compound, towards nucleophilic attack. beilstein-journals.orgresearchgate.net This has led to the development of numerous gold-catalyzed transformations. rsc.orgusf.edu
One prominent area is the synthesis of heterocycles. For example, in a gold-catalyzed annulation reaction, an alkynyl thioether can react with a nitrenoid precursor to form densely functionalized oxazoles. nih.govscispace.com The sulfur substituent is critical for this reactivity and directs the regioselectivity of the cycloaddition, often providing outcomes that are complementary to those observed with other substituted alkynes like ynamides. nih.gov
Another significant application is in hydroarylation reactions, where an aromatic C-H bond adds across the alkyne. rsc.orgnih.govresearchgate.net Gold(I) catalysts can facilitate the intramolecular hydroarylation of phenol-derived alkynyl thioethers to produce valuable phenanthrols or spiro-products, depending on the reaction conditions. researchgate.netrsc.org
Table 2: Examples of Gold-Catalyzed Reactions with Alkynyl Thioethers
| Reaction Type | Substrates | Catalyst | Product Type | Key Feature |
| [3+2] Annulation | Alkynyl thioether, N-Acyl aminide | PicAuCl₂ | 5-Thio-oxazole | Sulfur directs regioselectivity, complementary to ynamides. nih.govscispace.com |
| Intramolecular Hydroarylation | Phenol-derived alkynyl thioether | HNTf₂ or MsOH | Phenanthrol or Spiro-product | Divergent synthesis controlled by Brønsted acid co-catalyst. researchgate.netrsc.org |
| Cyclization/Nucleophilic Addition | o-Alkynylaniline, Ynamide | Gold(I) complex | 3-Vinylindole | High stereoselectivity and site-selectivity. rsc.org |
These gold-catalyzed reactions highlight the ability of the sulfur atom in this compound to modulate reactivity and enable the synthesis of complex molecular architectures under mild conditions. mdpi.com
Role of Alkynyl Thioethers in Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pair (FLP) chemistry involves the use of sterically hindered Lewis acids and bases that cannot form a classical adduct. This unquenched reactivity allows them to activate small molecules. rsc.org Alkynes, including alkynyl thioethers, have been shown to react with FLPs. researchgate.netrsc.org
The interaction of an alkyne with an FLP can lead to several outcomes. One common pathway is the 1,2-addition of the Lewis acid and base across the triple bond. nih.gov For terminal alkynes, deprotonation by the Lewis base, assisted by the Lewis acid, can occur. nih.gov For instance, the reaction of an alkyne with a phosphine/borane FLP can result in a phosphino-phosphination reaction, affording novel cationic species. researchgate.net
While specific studies detailing the FLP chemistry of this compound are limited, the established reactivity of functionalized alkynes provides a framework for its potential transformations. rsc.org The electronic influence of the butylthio group could modulate the interaction with the FLP, potentially leading to novel reactivity pathways and the formation of unique organosulfur compounds. nih.govresearchgate.net
Exploration of Novel Catalytic Cycles and Intermediates
Understanding the mechanisms of metal-catalyzed reactions is key to developing new and improved synthetic methods. For reactions involving this compound, several catalytic cycles and key intermediates have been proposed and studied, particularly in the context of gold catalysis.
A general mechanism for gold-catalyzed nucleophilic addition to alkynes begins with the coordination of the gold(I) catalyst to the alkyne, forming a π-complex. mdpi.com This coordination polarizes the alkyne, making it highly electrophilic and susceptible to attack by a nucleophile. escholarship.org
In the case of gold-catalyzed annulations to form oxazoles, the proposed mechanism involves the initial activation of the alkynyl thioether by the gold catalyst. scispace.com Subsequent steps involve coordination of the nucleophile and cyclization. scispace.com The regiochemical outcome, favoring the 5-thio-oxazole, suggests that a simple ketenethionium intermediate pathway, common for other reactions, may not be applicable here. Instead, the mechanism likely involves a more complex pathway where the sulfur atom plays a role in stabilizing intermediates without acting as a strong π-donor. nih.govscispace.com
In hydroarylation reactions, the gold catalyst activates the alkyne, facilitating the Friedel-Crafts-type attack by the arene nucleophile. nih.gov This generates a vinyl-gold intermediate. Subsequent protodeauration releases the product and regenerates the active gold catalyst, completing the catalytic cycle. researchgate.net In more complex transformations, these vinyl-gold intermediates can be trapped by other electrophiles, leading to trifunctionalization of the original alkyne. nsf.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to probe these reaction pathways, comparing the energies of different potential intermediates and transition states to elucidate the operative mechanism. nih.govnih.gov These studies help to rationalize observed selectivities and guide the design of new catalysts and reactions.
Polymerization Science and Materials Applications of 1 Ethynylsulfanylbutane Analogues
Design and Synthesis of Thioalkyne-Containing Monomers for Polymerization
The creation of advanced polymeric materials begins with the careful design and synthesis of functional monomers. Thioalkyne-containing monomers, including analogues of 1-ethynylsulfanylbutane, are primarily synthesized through two main routes: the polymerization of a monomer already containing a thiol or disulfide group, or the post-polymerization modification of a pre-formed polymer structure. jsta.cl The choice of synthetic pathway is dictated by the desired molecular structure of the final polymer, the reactivity of the monomers and polymers involved, and the intended application. jsta.cl
Step-growth and chain-growth polymerization reactions are both employed, depending on the monomer's structure and reactivity. jsta.cl For instance, monomers bearing thioalkyne functionalities can be designed with additional reactive groups suitable for various polymerization techniques. The synthesis often involves nucleophilic substitution reactions where an acetylide anion reacts with a sulfur-containing electrophile, or conversely, a thiolate nucleophile attacks an activated alkyne. The presence of the sulfur atom in thioalkynes plays a crucial role in influencing the reactivity of the adjacent carbon-carbon triple bond, a factor that is leveraged in subsequent polymerization steps. researchgate.netchemrxiv.orgchemrxiv.org
Thiol-Yne Click Polymerization Strategies for Advanced Materials
Thiol-yne click chemistry has emerged as a powerful and versatile tool for the synthesis of advanced materials, offering high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. rsc.orgd-nb.info This strategy is particularly effective for creating sulfur-rich polymers from thioalkyne-containing monomers. acs.org The polymerization can be initiated through various mechanisms, including photo-initiation, thermal initiation, amine mediation, and transition-metal catalysis, leading to polymers with diverse topologies such as linear chains and hyperbranched structures. d-nb.inforesearchgate.net
The radical-mediated thiol-yne reaction proceeds via a two-step mechanism. Initially, a thiyl radical adds across the alkyne of a monomer like a this compound analogue, forming a vinyl sulfide (B99878) radical. This radical can then undergo chain transfer with another thiol, propagating the radical chain and forming the first addition product. A second thiyl radical can then add to the resulting vinyl sulfide, leading to a double addition product and the potential for cross-linked networks. rsc.org The relative rates of these two addition steps can be influenced by reaction conditions and monomer structure.
Alternatively, base-catalyzed nucleophilic thiol-yne Michael additions offer a pathway to control the reaction and favor single addition products. acs.org This approach is crucial for the synthesis of linear polymers with well-defined structures.
| Initiation Method | Resulting Polymer Architecture | Key Features |
| Photo-initiation | Hyperbranched, Cross-linked Networks | Rapid polymerization, formation of uniform networks. d-nb.info |
| Thermo-initiation | Linear or Cross-linked | Can be used to produce poly(vinylene sulfide)s. researchgate.net |
| Amine-mediation | Linear | Controlled single addition, high Z-selectivity in some cases. bham.ac.uk |
| Transition-metal Catalysis | Linear, Regio- and Stereoregular | High efficiency and functional group tolerance. acs.orgresearchgate.net |
Regio- and Stereospecific Polymer Synthesis
A significant challenge and area of intense research in polymer chemistry is the control over the precise arrangement of atoms within a polymer chain, known as regio- and stereospecificity. In the context of thiol-yne polymerizations, achieving such control is critical for dictating the final properties of the material.
Recent advancements have demonstrated that the hydrothiolation of electron-rich thioalkynes can be facilitated by organic bases to proceed with high regio- and stereospecificity. researchgate.netchemrxiv.orgchemrxiv.org This method allows for the synthesis of β-trans addition products in nearly quantitative yields under ambient conditions. researchgate.netchemrxiv.orgchemrxiv.org The unique electronic nature of the sulfur atom in the thioalkyne is believed to be pivotal in directing the regio- and stereochemical outcome of the thiol addition. researchgate.netchemrxiv.orgchemrxiv.org
Furthermore, transition metal catalysis, particularly with rhodium complexes, has proven to be a highly effective strategy for achieving regio- and stereoselective polyhydrothiolation of alkynes. acs.org This approach enables the synthesis of poly(vinyl sulfide)s with perfect E-isomeric structures and high molecular weights. acs.org The sequence of monomer addition during the polymerization process can also be utilized to control the stereoregularity of the resulting polymers. acs.org The ability to dictate the E/Z stereochemistry of the double bonds within the polymer backbone allows for fine-tuning of material properties, such as their mechanical strength and degradability. acs.org
Applications in Sequence-Defined Polymers and Dendrimers
The precision afforded by click chemistry, including thiol-yne reactions, has enabled the synthesis of highly complex and well-defined polymer architectures such as sequence-defined polymers and dendrimers.
Sequence-defined polymers are macromolecules in which the monomer units are arranged in a specific, predetermined order. azom.com This level of control is challenging to achieve with traditional polymerization methods. Thiol-ene and, by extension, thiol-yne click reactions have been employed to create sequence-defined polyurethane oligomers. nih.gov By strategically placing thioalkyne functionalities along a polymer backbone, it is possible to introduce specific side chains or to link different polymer segments together in a controlled manner, thereby influencing the final material properties.
Topochemical Polymerization of Thioalkyne Systems
Topochemical polymerization is a solid-state reaction where monomers are pre-organized in a crystal lattice and polymerize in response to an external stimulus such as heat or light. wikipedia.org This method offers unparalleled control over the polymer's structure, leading to highly crystalline and stereoregular products. wikipedia.org The polymerization of diacetylenes is a classic example of topochemical polymerization. ulsu.ru
While specific examples of topochemical polymerization of simple this compound analogues are not widely reported, the principles can be extended to appropriately designed thioalkyne-containing monomers. For a topochemical reaction to occur, the reactive centers of the monomers in the crystal must be in close proximity and have the correct orientation. By designing thioalkyne monomers that crystallize in a favorable arrangement, it is theoretically possible to achieve their polymerization in the solid state. This could involve, for example, a [2+2] cycloaddition of the alkyne moieties or a 1,4-addition reaction if the monomers are arranged in a suitable head-to-tail fashion. Such a process would yield highly ordered polymers with unique electronic and optical properties stemming from their regular structure. The challenge lies in designing thioalkyne monomers with the appropriate intermolecular interactions to enforce the required crystal packing for polymerization.
Supramolecular Polymerization with Thioalkyne Motifs
Supramolecular polymerization involves the assembly of monomeric units into polymeric structures through non-covalent interactions such as hydrogen bonding, metal coordination, or host-guest interactions. researchgate.netresearchgate.netnih.gov These dynamic and reversible linkages impart unique properties to the resulting materials, including stimuli-responsiveness and self-healing capabilities. researchgate.net
Thioalkyne motifs can be incorporated into monomers designed for supramolecular polymerization. While the thioalkyne group itself is not a primary non-covalent interaction site, it can serve as a key structural element or as a reactive handle for subsequent modification. For example, a monomer containing a thioalkyne group could also possess a recognition unit, such as a hydrogen-bonding moiety or a guest for a macrocyclic host. The self-assembly of these monomers would lead to a supramolecular polymer. rsc.org
Furthermore, the thioalkyne functionality within a supramolecularly assembled structure could be subsequently polymerized through a covalent reaction, such as a thiol-yne click reaction. This would effectively "lock" the supramolecular structure in place, leading to the formation of robust, cross-linked materials or covalent organic frameworks with a pre-designed, ordered architecture. This combination of supramolecular assembly and covalent polymerization offers a powerful strategy for creating complex and functional materials. For instance, highly dipolar merocyanine (B1260669) dyes tethered by a rigid unit can undergo supramolecular polymerization through intermolecular aggregation, forming long, rod-type assemblies. nih.gov Incorporating a thioalkyne into such a system could provide a route to covalently stabilize these ordered structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
